Methyl Palmitate

Description

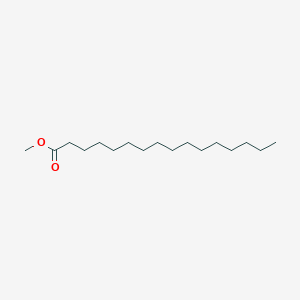

Structure

3D Structure

Properties

IUPAC Name |

methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIACVVOZYBSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029149 | |

| Record name | Methyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 29.5 deg C; [Hawley] Clear liquid; mp = 26-29 deg C; [MSDSonline] | |

| Record name | Hexadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

417 °C | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; very sol in ethyl alc, acetone; sol in ether, Insoluble in water, soluble in alcohol and ether | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000604 [mmHg], 6.04X10-5 @ 25 °C | |

| Record name | Methyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liq | |

CAS No. |

112-39-0 | |

| Record name | Methyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY8VCM98I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl hexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 °C | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl palmitate (C₁₇H₃₄O₂), the methyl ester of palmitic acid, is a fatty acid methyl ester (FAME) with significant applications across the cosmetic, food, and pharmaceutical industries. It serves as an emollient, plasticizer, and a key intermediate in the synthesis of various oleochemicals.[1] In the realm of biomedical research, this compound has garnered attention for its anti-inflammatory and anti-fibrotic properties, primarily through the modulation of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity and biological significance.

Physical Properties

This compound is a white to colorless solid at room temperature, often appearing as a low-melting solid or clear liquid depending on the ambient temperature.[1] It possesses a mild, waxy, or fatty odor. The key physical properties of this compound are summarized in the tables below.

General and Thermal Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄O₂ | [2] |

| Molecular Weight | 270.45 g/mol | [3] |

| IUPAC Name | Methyl hexadecanoate | |

| CAS Number | 112-39-0 | [3] |

| Melting Point | 32-35 °C | [3][4] |

| Boiling Point | 185 °C at 10 mmHg | [3][4] |

| Flash Point | >110 °C (>230 °F) - Closed Cup | |

| Vapor Pressure | <0.001 hPa at 25 °C |

Optical and Other Properties

| Property | Value | Reference(s) |

| Density | 0.852 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.4512 | [3][4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform, and benzene. |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound is crucial for its application and quality control. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to about 15-20°C below the expected melting point (approximately 32°C). The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For pure this compound, this range should be narrow.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is a measure of the flammability of a substance.[5][6][7][8][9]

Apparatus:

-

Pensky-Martens closed-cup tester (manual or automated)[6][7]

-

Thermometer

-

Ignition source (flame or electric igniter)

Procedure:

-

Sample Preparation: The test cup of the Pensky-Martens apparatus is filled with the this compound sample to the specified level.[6]

-

Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred to ensure temperature uniformity.[7]

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid surface for a specified duration.[6][7]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[6]

Kinematic Viscosity Determination (ASTM D445)

Viscosity is a measure of a fluid's resistance to flow.[10][11][12][13][14]

Apparatus:

-

Calibrated glass capillary viscometer

-

Constant temperature bath

-

Timer

Procedure:

-

Sample Preparation: The this compound sample is brought to the test temperature in the constant temperature bath.

-

Viscometer Loading: The viscometer is filled with the sample.

-

Flow Measurement: The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.

-

Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[12][14]

Chemical Properties and Reactivity

This compound, as a fatty acid ester, undergoes characteristic reactions such as hydrolysis, transesterification, and oxidation. It also exhibits significant biological activity.

Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, this compound undergoes hydrolysis to yield sodium palmitate (a soap) and methanol. This reaction is essentially irreversible as the carboxylate salt formed is resistant to nucleophilic attack.[15][16][17][18]

Reaction: CH₃(CH₂)₁₄COOCH₃ + NaOH → CH₃(CH₂)₁₄COONa + CH₃OH

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol.[15][16][17]

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is central to the production of biodiesel. For instance, this compound can be transesterified with ethanol in the presence of an acid or base catalyst to produce ethyl palmitate and methanol.

Reaction: CH₃(CH₂)₁₄COOCH₃ + CH₃CH₂OH ⇌ CH₃(CH₂)₁₄COOCH₂CH₃ + CH₃OH

Oxidation

At elevated temperatures and in the presence of oxygen, this compound can undergo autoxidation, a free-radical chain reaction.[19][20] This process is initiated by the formation of a free radical on the fatty acid chain, which then reacts with oxygen to form a peroxy radical. This radical can abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and leading to the formation of hydroperoxides.[20][21] These hydroperoxides are the initial products of autoxidation.[19] Studies have shown that oxidation can occur at various positions along the carbon chain, with a preference towards the center of the molecule.[21]

In biological systems, this compound is first hydrolyzed to palmitic acid, which then undergoes beta-oxidation in the mitochondria to produce energy.[3][22][23] This process involves a series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[22][23]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the methyl ester protons (-OCH₃) at approximately 3.67 ppm, a triplet for the terminal methyl group (-CH₃) at around 0.88 ppm, and a complex multiplet for the methylene protons (-CH₂-) of the long alkyl chain between 1.25 and 1.63 ppm. The methylene group alpha to the carbonyl group appears as a triplet around 2.30 ppm.

-

¹³C NMR: The carbon NMR spectrum displays a signal for the carbonyl carbon at approximately 174 ppm, the methoxy carbon at around 51 ppm, and a series of signals for the methylene carbons of the alkyl chain between 22 and 34 ppm. The terminal methyl carbon appears at approximately 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Strong C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region, and C-O stretching bands appear in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 270. A prominent peak at m/z 74, corresponding to the McLafferty rearrangement product [CH₃OC(OH)=CH₂]⁺, is characteristic of fatty acid methyl esters.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects.[1] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding inflammatory mediators such as TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the production of these pro-inflammatory cytokines and exerting its anti-inflammatory effects.

Experimental Workflows

Laboratory-Scale Biodiesel Production from Palm Oil

This workflow outlines the transesterification of palm oil, which is rich in palmitic acid, to produce biodiesel (fatty acid methyl esters, including this compound).[24][25][26][27]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C17H34O2 | CID 8181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIC 101 :: Lecture 26 [eagri.org]

- 4. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.astm.org [store.astm.org]

- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. store.astm.org [store.astm.org]

- 9. petrolube.com [petrolube.com]

- 10. store.astm.org [store.astm.org]

- 11. img.antpedia.com [img.antpedia.com]

- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 14. ASTM D445 - eralytics [eralytics.com]

- 15. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 19. Autoxidation of saturated fatty acids. I. The initial products of autoxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Autoxidation - Wikipedia [en.wikipedia.org]

- 21. Autoxidation of saturated fatty acids. II. The determination of the site of hydroperoxide groups in autoxidizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. funaab.edu.ng [funaab.edu.ng]

- 23. quora.com [quora.com]

- 24. scribd.com [scribd.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

Methyl palmitate's role in cellular metabolism

An In-depth Technical Guide to the Role of Methyl Palmitate in Cellular Metabolism

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MP), the methyl ester of palmitic acid, has traditionally been viewed in metabolic research primarily as a non-metabolizable control for its more biologically active carboxylic acid counterpart, palmitate. However, emerging evidence reveals that this compound is not an inert molecule but possesses distinct and significant biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, distinguishing its functions from those of palmitate. We delve into its capacity as a signaling molecule, particularly in cardioprotective pathways, and explore its potent anti-inflammatory, antioxidant, and cytoprotective effects. This whitepaper synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating its activity, and provides visual diagrams of the signaling pathways it modulates. The findings presented herein underscore this compound's potential as a therapeutic agent and a valuable tool in metabolic research and drug development.

Introduction: Distinguishing this compound from Palmitate

Palmitic acid (palmitate) is the most common saturated fatty acid in animals and plants and is a central player in cellular metabolism, serving as a major energy source and a substrate for the synthesis of complex lipids.[1] However, chronic exposure to elevated levels of palmitate induces lipotoxicity, a condition characterized by cellular dysfunction arising from endoplasmic reticulum (ER) stress, mitochondrial damage, production of reactive oxygen species (ROS), and impaired insulin signaling, often culminating in apoptosis.[2][3][4]

In contrast, this compound (MP) is the fatty acid methyl ester of palmitate. Structurally similar, its esterification prevents it from being readily metabolized through pathways like β-oxidation. This has led to its frequent use in research as a negative control to demonstrate that the metabolic effects of palmitate require its conversion to downstream metabolites.[2] For instance, studies have shown that unlike palmitate, this compound does not induce ER stress or attenuate insulin signaling in hypothalamic neurons.[2] However, a growing body of research demonstrates that MP has intrinsic biological activities, functioning as a signaling molecule and exhibiting significant cytoprotective properties.[5][6][7] This guide will focus on these active roles of this compound.

This compound as a Signaling Molecule and Cardioprotective Agent

Recent studies have identified this compound as a potent signaling molecule, particularly in the cardiovascular system, where it confers significant protection against ischemia/reperfusion (I/R) injury.

Activation of the GPR40-PI3K/Akt Pathway

The primary mechanism for this compound's cardioprotective effects appears to be mediated through G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[5] Upon binding to GPR40 on cardiomyocytes, this compound initiates a signaling cascade that activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical pro-survival signaling route.[5] Activation of this pathway is known to inhibit apoptosis and promote cell survival under stress conditions.

A 2021 study demonstrated that post-ischemic treatment with this compound significantly reduced the size of myocardial infarction in an in vivo I/R model.[5] This protective effect was attributed to the GPR40-mediated activation of PI3K/Akt signaling, which helps preserve cardiomyocyte viability.[5]

Anti-inflammatory and Cytoprotective Functions

This compound exhibits robust anti-inflammatory, antioxidant, and anti-apoptotic properties across various experimental models, positioning it as a molecule with therapeutic potential for inflammatory conditions.

Inhibition of Pro-inflammatory Signaling

In models of lipopolysaccharide (LPS)-induced endotoxemia, this compound has been shown to significantly reduce the plasma levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This effect is linked to its ability to decrease the expression of Nuclear Factor-kappa B (NF-κB) in liver and lung tissues.[7] NF-κB is a master transcriptional regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies.

Antioxidant and Anti-apoptotic Activity

Beyond its anti-inflammatory role, this compound functions as a potent antioxidant.[6] It mitigates oxidative stress by decreasing the production of oxidative markers and enhancing the activity of endogenous antioxidant enzymes.[6] This reduction in cellular stress contributes to its anti-apoptotic effects, which are characterized by an increase in the expression of anti-apoptotic proteins and a decrease in pro-apoptotic protein expression.[6]

Quantitative Data Summary: this compound vs. Palmitate

To provide a clear comparison, the differential effects of this compound and palmitate on key cellular processes are summarized below.

Table 1: Differential Effects of this compound vs. Palmitate on Cellular Processes

| Cellular Process | Palmitate (Palmitic Acid) Effect | This compound Effect | Key References |

| Insulin Signaling | Attenuates insulin signaling via Akt phosphorylation.[2] | No effect on insulin signaling.[2] | [2] |

| ER Stress | Induces ER stress (e.g., increases CHOP, GRP78).[8] | Does not induce ER stress.[2] | [2],[8] |

| ROS Production | Increases production of Reactive Oxygen Species (ROS).[9][10] | Exhibits antioxidant activity, reducing ROS.[6] | [9],[6],[10] |

| Apoptosis | Induces apoptosis in various cell types.[8][11] | Exhibits anti-apoptotic activity.[5][6] | [5],[11],[6],[8] |

| Inflammation | Pro-inflammatory; activates NF-κB and increases cytokines.[12] | Anti-inflammatory; inhibits NF-κB and reduces cytokines.[7] | [12],[7] |

Table 2: Quantitative Effects of this compound in Experimental Models

| Model | Treatment | Measured Parameter | Result | Reference |

| In vivo Ischemia/Reperfusion | This compound | Myocardial Infarction Size | Significant attenuation | [5] |

| LPS-induced Endotoxemia | This compound | Plasma TNF-α levels | Significant reduction | [7] |

| LPS-induced Endotoxemia | This compound | Plasma IL-6 levels | Significant reduction | [7] |

| Carrageenan-induced Paw Edema | This compound | Paw Edema Volume | Significant reduction | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Experimental Workflow: Assessing Anti-inflammatory Activity

The following workflow outlines the steps to evaluate the anti-inflammatory effects of this compound in a cell culture model.

References

- 1. Palmitic Acid Methyl Ester and Its Relation to Control of Tone of Human Visceral Arteries and Rat Aortas by Perivascular Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound protects heart against ischemia/reperfusion-induced injury through G-protein coupled receptor 40-mediated activation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of this compound and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmitate induces reactive oxygen species production and β‐cell dysfunction by activating nicotinamide adenine dinucleotide phosphate oxidase through Src signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Shaping of Innate Immune Response by Fatty Acid Metabolite Palmitate [mdpi.com]

The Enzymatic Forging of Methyl Palmitate: A Deep Dive into its Biosynthesis

A comprehensive guide for researchers and drug development professionals on the intricate biosynthetic pathways of methyl palmitate, a simple yet biologically significant fatty acid ester. This document details the enzymatic machinery, reaction mechanisms, and experimental methodologies crucial for understanding and harnessing this biochemical process.

This compound, the methyl ester of the ubiquitous 16-carbon saturated fatty acid, palmitic acid, is a molecule of interest across various biological contexts. From its role as a volatile signaling molecule in plants to its presence in the complex lipid profiles of microorganisms, the biosynthesis of this compound is a key enzymatic process. This technical guide provides an in-depth exploration of the core pathways responsible for its formation in organisms, with a focus on the enzymatic players and the experimental approaches used to elucidate these mechanisms.

The Core Reaction: S-Adenosyl-L-Methionine Dependent Methylation

The biosynthesis of this compound is primarily accomplished through the action of a specific class of enzymes known as S-adenosyl-L-methionine:fatty acid O-methyltransferases (FAMTs) . These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the carboxyl group of a fatty acid, in this case, palmitic acid. The reaction yields a fatty acid methyl ester (FAME) and S-adenosyl-L-homocysteine (SAH).

The general enzymatic reaction can be summarized as follows:

Palmitic Acid + S-Adenosyl-L-methionine -> this compound + S-Adenosyl-L-homocysteine

This methylation is a crucial step in converting a non-volatile fatty acid into a more volatile methyl ester, a transformation that is particularly important in the context of chemical signaling in various organisms.

Biosynthetic Pathways Across Different Organisms

While the fundamental enzymatic reaction is conserved, the specific enzymes and pathways can vary between different biological kingdoms. Much of our detailed understanding comes from studies in bacteria, particularly Mycobacterium species.

The Mycobacterial Pathway: A Well-Characterized Example

A significant body of research has focused on the FAMT from Mycobacterium marinum (MmFAMT), providing a clear model for this compound biosynthesis. In mycobacteria, the biosynthesis of this compound begins with the production of its precursor, palmitic acid, through the fatty acid synthase (FAS) system.

The pathway can be visualized as a two-step process:

-

Palmitic Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA, which then serves as the two-carbon donor in a series of condensation, reduction, dehydration, and second reduction reactions catalyzed by the fatty acid synthase complex to produce the 16-carbon saturated fatty acid, palmitate.

-

Methylation of Palmitate: The free palmitic acid is then recognized by the fatty acid O-methyltransferase (FAMT), which utilizes S-adenosyl-L-methionine (SAM) to methylate the carboxyl group, forming this compound.

Biosynthesis in Other Organisms

While the mycobacterial pathway is the most clearly defined, evidence suggests the existence of analogous pathways in other organisms:

-

Plants: Plants are known to produce a vast array of volatile organic compounds, including fatty acid methyl esters. While specific FAMTs for palmitic acid are not as well-characterized as in bacteria, the presence of this compound in various plant species points to the existence of such enzymes. Plant O-methyltransferases (OMTs) are a large and diverse family of enzymes involved in the methylation of various secondary metabolites, and it is likely that specific members of this family are responsible for fatty acid methylation.

-

Insects: Fatty acid metabolism is central to the biosynthesis of many insect pheromones. While the final pheromone components are often fatty alcohols, aldehydes, or acetate esters, the formation of methyl esters as intermediates or final products is also plausible. The enzymatic machinery for modifying fatty acids is well-established in insects, suggesting that FAMT activity could be present.

-

Fungi and Animals: The presence of this compound has been reported in various fungi and animal tissues. However, the specific biosynthetic pathways and the enzymes involved remain an active area of research.

Quantitative Data on this compound Biosynthesis

Quantitative understanding of enzyme kinetics is crucial for modeling biosynthetic pathways and for potential bioengineering applications. The following table summarizes available kinetic data for the characterized fatty acid O-methyltransferase from Mycobacterium marinum.

| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |

| Mycobacterium marinum FAMT | Palmitic Acid | ~50 | Not Reported | [1] |

| Mycobacterium marinum FAMT | S-Adenosyl-L-methionine | ~30 | Not Reported | [1] |

Note: Complete kinetic data for the enzymatic synthesis of this compound is still limited in the literature. The provided values are approximations based on available studies.

Experimental Protocols

The study of this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Fatty Acid O-Methyltransferase

This protocol describes the expression and purification of a recombinant FAMT, such as the one from Mycobacterium marinum, in Escherichia coli.

Objective: To produce a pure and active FAMT for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

LB broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning: Synthesize the codon-optimized gene for the target FAMT and clone it into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation, resuspend the pellet in lysis buffer, and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged FAMT from the column using elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and to buffer exchange.

-

Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.

In Vitro Assay for Fatty Acid O-Methyltransferase Activity

This protocol outlines a method to measure the activity of a purified FAMT enzyme.

Objective: To determine the enzymatic activity and kinetic parameters of a FAMT.

Materials:

-

Purified FAMT enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

Palmitic acid stock solution (in a suitable organic solvent like ethanol)

-

S-adenosyl-L-methionine (SAM) stock solution

-

Quenching solution (e.g., 10% formic acid)

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

Internal standard (e.g., methyl heptadecanoate)

-

GC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specific concentration of palmitic acid, and the purified FAMT enzyme. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding SAM to the mixture.

-

Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes) during which the reaction rate is linear.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Add the internal standard and the extraction solvent to the quenched reaction mixture. Vortex vigorously and then centrifuge to separate the phases.

-

Analysis: Transfer the organic phase to a new vial for GC-MS analysis to quantify the amount of this compound produced.

-

Data Analysis: Calculate the enzyme activity based on the amount of product formed over time. For kinetic analysis, vary the substrate concentrations (palmitic acid and SAM) and measure the initial reaction rates to determine K_m and V_max values.

Quantification of this compound in Biological Samples

This protocol provides a general method for the extraction and quantification of this compound from biological tissues or cell cultures.

Objective: To measure the in vivo concentration of this compound.

Materials:

-

Biological sample (e.g., plant tissue, bacterial cell pellet)

-

Homogenization buffer

-

Lipid extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v)

-

Internal standard (e.g., methyl heptadecanoate)

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize the biological sample in a suitable buffer.

-

Lipid Extraction: Add the internal standard and the lipid extraction solvent mixture to the homogenate. Vortex thoroughly and allow for phase separation (addition of water or saline may be required).

-

Phase Separation: Centrifuge the mixture to achieve clear phase separation.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Derivatization (Optional but Recommended for Total Fatty Acid Profile): To analyze the total palmitate content (free and esterified), the lipid extract can be subjected to transesterification (e.g., using methanolic HCl) to convert all palmitoyl groups to this compound.

-

Resuspension: Resuspend the dried lipid extract (or derivatized sample) in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

GC-MS Analysis: Inject the sample into the GC-MS system. Use a suitable column and temperature program to separate the fatty acid methyl esters. Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

The biosynthesis of this compound, while seemingly a simple methylation reaction, is a fundamental process with implications in microbial metabolism, plant signaling, and potentially other biological systems. The well-characterized pathway in Mycobacterium marinum provides a solid foundation for further research. However, many questions remain, particularly regarding the identity and regulation of FAMTs in plants, fungi, and animals.

Future research in this area will likely focus on:

-

Discovery and characterization of novel FAMTs from a wider range of organisms.

-

Elucidation of the regulatory mechanisms that control the expression and activity of these enzymes.

-

Understanding the physiological roles of this compound in different biological contexts.

-

Metabolic engineering of microorganisms or plants for the production of this compound and other valuable fatty acid methyl esters.

This in-depth guide provides the necessary background and methodological framework for researchers and drug development professionals to delve into the fascinating world of this compound biosynthesis. The continued exploration of these pathways holds the potential for new discoveries in basic science and for the development of novel biotechnological applications.

References

The In Vivo Anti-inflammatory Properties of Methyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo anti-inflammatory properties of methyl palmitate (MP), a naturally occurring fatty acid ester.[1][2][3][4][5][6][7] The following sections detail the quantitative effects of MP in various animal models of inflammation, the experimental protocols utilized in these studies, and the underlying molecular mechanisms of action, with a focus on key signaling pathways.

Quantitative Efficacy of this compound in Preclinical Models of Inflammation

This compound has demonstrated significant anti-inflammatory effects across a range of in vivo models. The data presented below summarizes its efficacy in reducing key inflammatory markers.

Table 1: Efficacy of this compound in the Carrageenan-Induced Paw Edema Model in Rats

| Dosage (mg/kg, i.p.) | Inhibition of Paw Volume (%) | Reduction of Prostaglandin E2 (PGE2) in Exudate (%) | Reference |

| 75 | 34.4 | Not Reported | [8] |

| 150 | 55.7 | 50 | [8] |

Table 2: Efficacy of this compound in the Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rats

| Dosage (mg/kg, i.p.) | Outcome | Time Point | Reference |

| 150 | Significant inhibition of IL-6 | 6 and 9 hours post-LPS | [8] |

| 150 | Significant reduction of TNF-α | 3, 6, and 9 hours post-LPS | [7] |

| 300 | Attenuation of lung histopathologic changes | 6 hours post-LPS | [9] |

| 300 | Reduction of malondialdehyde in lung tissues | 6 hours post-LPS | [9] |

Table 3: Efficacy of this compound in Other In Vivo Models

| Model | Animal | Dosage | Route | Key Findings | Reference |

| Croton oil-induced ear edema | Rat | Topical | Topical | Reduced ear edema and myeloperoxidase (MPO) activity. | [4] |

| Bleomycin-induced lung fibrosis | Rat | Not Specified | Not Specified | Ameliorated lung fibrosis and inhibited NF-κB p65 expression. | [1] |

| Carbon tetrachloride-induced liver fibrosis | Rat | 300 mg/kg (three times a week) | Not Specified | Prevented liver fibrosis and inhibited NF-κB expression. | [3][5] |

| Ethanol-induced gastric injury | Rat | Not Specified | Not Specified | Attenuated gastric damage and lowered p-JNK1/2 expression. | [2] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the cited literature for key in vivo models.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

-

Animals: Male Wistar rats are typically used.[8]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.[10]

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Treatment:

-

Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[8][11]

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 60, 120, and 180 minutes) after carrageenan injection.[8]

-

Biochemical Analysis: At the end of the experiment, paw exudate can be collected to measure levels of inflammatory mediators like PGE2 using ELISA.[8]

Carrageenan-Induced Paw Edema Workflow.

Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics systemic inflammation.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Treatment:

-

Induction of Endotoxemia: LPS (e.g., 5 mg/kg) is administered via intratracheal instillation or intravenous injection.[8][9]

-

Sample Collection: Blood samples are collected at different time points (e.g., 3, 6, 9, and 12 hours) after LPS administration.[8] Tissues (e.g., lung, liver) are harvested after a specific duration (e.g., 6 hours).[9]

-

Analysis:

LPS-Induced Endotoxemia Workflow.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit this pathway by:

-

Decreasing the phosphorylation of IκBα , which prevents its degradation.[1]

-

Inhibiting the expression and nuclear translocation of the NF-κB p65 subunit .[1][2][6]

This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Inhibition of NF-κB Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are also crucial in regulating inflammation. This compound has been found to modulate MAPK signaling, although the effects appear to be context-dependent.

In a model of ethanol-induced gastric injury, this compound was shown to:

-

Decrease the phosphorylation of c-Jun N-terminal kinase 1/2 (JNK1/2) .[2]

-

Restore the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) .[2]

-

Notably, it did not significantly affect the phosphorylation of p38 MAPK in this model.[2]

The downregulation of the pro-inflammatory JNK pathway and the restoration of the often pro-survival ERK pathway contribute to its protective effects.

Modulation of MAPK Pathways by this compound.

Conclusion

The in vivo evidence strongly supports the anti-inflammatory properties of this compound. Its ability to attenuate inflammation in various preclinical models is well-documented, with quantitative data demonstrating its efficacy in reducing edema, pro-inflammatory cytokines, and other inflammatory mediators. The primary mechanisms of action involve the inhibition of the NF-κB pathway and the modulation of MAPK signaling. These findings highlight this compound as a promising candidate for further investigation and development as an anti-inflammatory therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field to design and interpret future studies on this compound and related compounds.

References

- 1. Anti-inflammatory and antifibrotic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting MAPKs, NF-κB, and PI3K/AKT pathways by this compound ameliorates ethanol-induced gastric mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights antifibrotic mechanism of this compound: impact on nuclear factor kappa B and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of this compound and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights antifibrotic mechanism of this compound: Impact on nuclear factor kappa B and proinflammatory cytokines (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. This compound attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Cardioprotective Effects of Methyl Palmitate Supplementation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl palmitate (MP), a saturated fatty acid ester, has emerged as a promising cardioprotective agent. This technical guide provides an in-depth overview of the current scientific evidence supporting the use of this compound supplementation in mitigating cardiac injury, with a particular focus on ischemia-reperfusion (I/R) injury. We detail the molecular mechanisms of action, present comprehensive experimental protocols from key studies, and summarize the quantitative data in structured tables. Furthermore, this guide includes detailed diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding and aid in future research and drug development.

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic heart muscle exacerbates tissue damage. This complex process involves oxidative stress, inflammation, and apoptosis, leading to cardiomyocyte death and impaired cardiac function.[1] Recent research has highlighted the therapeutic potential of this compound in protecting the heart from such injuries.[2] This document serves as a technical resource, consolidating the scientific knowledge on the cardioprotective effects of this compound.

Mechanisms of Cardioprotection

This compound exerts its cardioprotective effects through multiple mechanisms, primarily revolving around the activation of pro-survival signaling pathways and the attenuation of detrimental processes like oxidative stress, inflammation, and apoptosis.[1][3]

GPR40-Mediated PI3K/Akt Signaling Pathway

The principal mechanism of this compound's cardioprotective action involves the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2][4] Upon binding to GPR40 on cardiomyocytes, this compound initiates a signaling cascade that leads to the activation of phosphoinositide 3-kinase (PI3K) and subsequently, the phosphorylation and activation of Akt (also known as protein kinase B).[2][5] The activated PI3K/Akt pathway is a well-established pro-survival signaling cascade in the heart, promoting cell survival and inhibiting apoptosis.[6][7]

Antioxidant Effects

This compound has been shown to exhibit potent antioxidant properties.[1][3] It mitigates oxidative stress by reducing the production of oxidative markers such as malondialdehyde (MDA), a key indicator of lipid peroxidation, and by enhancing the activity of endogenous antioxidant enzymes.[1][3]

Anti-inflammatory and Anti-apoptotic Properties

The cardioprotective effects of this compound are also attributed to its anti-inflammatory and anti-apoptotic activities.[1][3] It has been observed to reduce the expression of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines.[1][3] Furthermore, this compound can decrease the levels of pro-apoptotic proteins like cleaved caspase-3 and increase the expression of anti-apoptotic proteins.[1][2][3]

Experimental Evidence and Protocols

The cardioprotective effects of this compound have been demonstrated in various experimental models, including in vitro, ex vivo, and in vivo studies.

In Vitro Model: Cardiomyocyte Hypoxia/Reoxygenation

This model simulates ischemia-reperfusion injury at the cellular level.

-

Cell Culture: Primary adult rat cardiomyocytes are isolated and cultured.[4]

-

Hypoxia/Reoxygenation Protocol:

-

Treatment: this compound is added to the culture medium at various concentrations.[5] To investigate the signaling pathway, specific inhibitors are used:

-

Endpoint Analysis:

Ex Vivo Model: Langendorff-Perfused Heart

This model allows for the study of the heart in isolation, free from systemic influences.

-

Heart Preparation: Hearts are excised from male Sprague-Dawley rats and mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.[5][8]

-

Ischemia/Reperfusion Protocol:

-

Hearts are stabilized by perfusion with Krebs-Henseleit buffer.

-

Global ischemia is induced by stopping the perfusion for a defined period.

-

Reperfusion is initiated by restoring the flow of the buffer.[9]

-

-

Treatment: this compound is included in the perfusion buffer before the ischemic period.[5]

-

Endpoint Analysis:

In Vivo Model: Myocardial Ischemia/Reperfusion

This model most closely mimics the clinical scenario of a heart attack and subsequent reperfusion therapy.

-

Animal Model: Male Sprague-Dawley rats are used.[5]

-

Ischemia/Reperfusion Protocol:

-

The left anterior descending (LAD) coronary artery is ligated for a specific duration to induce ischemia.

-

The ligature is then released to allow for reperfusion.[6]

-

-

Treatment: this compound is administered, often intravenously, before the reperfusion period.[5]

-

Endpoint Analysis:

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the cardioprotective effects of this compound.

Table 1: In Vitro Effects of this compound on Cardiomyocyte Viability and Akt Phosphorylation

| Parameter | Control (I/R) | This compound (75 µM) + I/R | MP + GW1100 + I/R | MP + Wortmannin + I/R |

| Cell Viability (% of Control) | ~50% | Significantly Increased | Attenuated Increase | Attenuated Increase |

| p-Akt/Total Akt Ratio | Decreased | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Data are generalized from findings reported in Yang et al., 2021.[5] |

Table 2: Ex Vivo Effects of this compound on the Langendorff-Perfused Heart

| Parameter | Control (I/R) | This compound Pretreatment + I/R |

| Infarct Size (%) | ~45-50% | Significantly Reduced |

| Cleaved Caspase-3 Levels | Increased | Significantly Reduced |

| MDA Levels | Increased | Significantly Reduced |

| GPR40 Protein Expression | Decreased | Increased |

| p-Akt Protein Expression | Decreased | Increased |

| Data are generalized from findings reported in Yang et al., 2021.[5] |

Table 3: In Vivo Effects of this compound on Myocardial Ischemia/Reperfusion Injury

| Parameter | Control (I/R) | This compound Treatment + I/R |

| Infarct Size (%) | ~40-45% | Significantly Reduced |

| Serum CK-MB Levels (U/L) | Significantly Elevated | Significantly Reduced |

| Data are generalized from findings reported in Yang et al., 2021.[5] |

Broader Cardioprotective Mechanisms and Future Directions

While the GPR40-PI3K/Akt pathway is a primary mediator of this compound's benefits, its anti-inflammatory and antioxidant effects are also crucial.[1][3] It is important to note that some studies investigating the effects of the free fatty acid palmitate (not the methyl ester) have implicated other signaling pathways, such as those involving Toll-like receptor 4 (TLR4) and peroxisome proliferator-activated receptor alpha (PPARα), in cardiac pathophysiology.[10][11] Palmitate has been shown to induce inflammatory responses through TLR4 in cardiomyocytes.[10] The role of PPARα in fatty acid metabolism and its potential involvement in cardiac stress responses is also an area of active research.[11] Future studies should aim to elucidate whether this compound directly modulates these pathways and how its effects differ from those of its free fatty acid counterpart.

Conclusion

This compound supplementation demonstrates significant cardioprotective effects against ischemia-reperfusion injury. Its mechanism of action is multifaceted, with the activation of the GPR40-PI3K/Akt signaling pathway playing a central role, complemented by its antioxidant, anti-inflammatory, and anti-apoptotic properties. The experimental evidence from in vitro, ex vivo, and in vivo models provides a strong foundation for its potential therapeutic application. This technical guide offers a comprehensive resource for researchers and drug development professionals to advance the investigation and potential clinical translation of this compound as a novel cardioprotective agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: the Naturally Occurring Cardioprotective Agent [aps.journals.ekb.eg]

- 4. methyl-palmitate-protects-heart-against-ischemia-reperfusion-induced-injury-through-g-protein-coupled-receptor-40-mediated-activation-of-the-pi3k-akt-pathway - Ask this paper | Bohrium [bohrium.com]

- 5. This compound protects heart against ischemia/reperfusion-induced injury through G-protein coupled receptor 40-mediated activation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Saturated palmitic acid induces myocardial inflammatory injuries through direct binding to TLR4 accessory protein MD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PPARα attenuates palmitate-induced endoplasmic reticulum stress in human cardiac cells by enhancing AMPK activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Methyl Palmitate in Plant Physiology: A Technical Guide

Abstract

Methyl palmitate (MP), a saturated fatty acid methyl ester (FAME), is a ubiquitous component of the plant metabolome, derived from one of the most common fatty acids, palmitic acid. While historically viewed as a simple metabolic intermediate or storage compound, emerging research points towards more dynamic roles in plant physiology, particularly in defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's function, covering its biosynthesis, its established role in plant defense against pests, and its potential, though less understood, involvement in broader physiological processes. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and visualizes relevant biochemical and signaling pathways to serve as a resource for researchers in plant science and natural product-based drug discovery.

Introduction: Fatty Acid Esters in Plant Biology

Fatty acids and their derivatives are fundamental to plant life, serving as structural components of membranes, energy reserves, and precursors for a vast array of signaling molecules.[1] Fatty acid methyl esters (FAMEs) are produced via the esterification of fatty acids with methanol.[2] While some FAMEs, most notably the hormone methyl jasmonate (MeJA), are well-established as critical signals in plant development and stress responses, the specific physiological roles of others, like this compound, are only beginning to be elucidated.[3][4] Palmitic acid, a 16-carbon saturated fatty acid, is a primary product of the fatty acid synthase complex in plants and is the direct precursor to this compound.[5][6] This guide focuses specifically on the known and hypothesized functions of this compound in the physiological context of the plant.

Biosynthesis of this compound

The synthesis of this compound in plants is a two-stage process involving the creation of its fatty acid precursor followed by an esterification reaction.

-

De Novo Synthesis of Palmitic Acid: The process begins in the plastids, where acetyl-CoA, derived ultimately from photosynthate, is carboxylated to form malonyl-CoA. The fatty acid synthase (FAS) complex then iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain.[6] This process terminates with the production of 16-carbon palmitoyl-acyl carrier protein (ACP), which is then hydrolyzed to free palmitic acid.[5]

-

Esterification: The final step is the esterification of the free palmitic acid with methanol to form this compound. This reaction can be catalyzed by various enzymes, and the resulting FAME can be found in different plant tissues.[2][7]

The following diagram illustrates the generalized pathway for the biosynthesis of this compound.

Established Functions in Plant Physiology

The most well-documented physiological function of this compound is in plant defense, acting as a bioactive compound against pests.

Nematicidal and Acaricidal Activity

Several studies have identified this compound as a potent defense compound. It is often a major constituent of plant extracts that exhibit pesticidal properties.

-

Nematicidal Effects: Research has shown that this compound can inhibit egg hatching and has a lethal effect on second-stage juvenile nematodes (Meloidogyne incognita). Its application can lead to reduced root galls and lower nematode populations in the soil.

-

Acaricidal Effects: Bioassay-guided fractionation of green walnut husk extracts identified this compound as a strong acaricidal agent against the carmine spider mite (Tetranychus cinnabarinus).[8][9] Contact with this compound appears to induce neural poisoning in mites.[8]

Data Presentation: Acaricidal Activity of this compound

The following tables summarize quantitative data from studies on the pesticidal effects of this compound.

Table 1: Acaricidal Activity of this compound against Tetranychus cinnabarinus Adults

| Concentration (mg/mL) | Mortality Rate (%) | Exposure Time (h) | Source |

|---|---|---|---|

| 1.0 | 62.8 | 24 | [8][9] |

| 10.0 | 97.9 | Not Specified |[8][9] |

Table 2: Ovicidal Activity of this compound against Tetranychus cinnabarinus Eggs

| Concentration (mg/mL) | Mortality Rate (%) | Source |

|---|

Potential Roles in Plant Signaling and Development

While direct evidence is sparse, the chemical nature of this compound and the well-understood roles of other fatty acid-derived molecules suggest potential involvement in broader physiological processes. Fatty acids and their derivatives are known to be involved in modulating basal, effector-triggered, and systemic immunity in plants.[1]

Comparison with Jasmonate Signaling

The jasmonate signaling pathway is a cornerstone of plant defense and development, with methyl jasmonate (MeJA) acting as a key mobile signal. MeJA is synthesized from linolenic acid and regulates a wide array of responses, from defense against herbivores to pollen development.[3][4] Although this compound is derived from a saturated fatty acid and not directly part of the canonical jasmonate pathway, its role as a defense compound suggests potential crosstalk or analogous signaling functions that are yet to be discovered. It is plausible that plants utilize a suite of FAMEs, including this compound, for specific defense or signaling purposes.

The diagram below outlines the core components of the jasmonate signaling pathway, which serves as a model for how fatty acid derivatives function as signaling molecules in plants.

Experimental Protocols

Reproducible and detailed methodologies are critical for advancing research. This section provides protocols extracted from key literature for the study of this compound.

Extraction and Isolation of this compound from Plant Material

This protocol is based on the bioassay-guided fractionation used to identify this compound from walnut husks.[8][9]

-

Plant Material Preparation: Collect fresh plant material (e.g., green walnut husks). Air-dry the material at room temperature and then grind it into a fine powder.

-

Initial Extraction: Macerate the powdered plant material in a nonpolar solvent like petroleum ether (e.g., 1 kg of powder in 5 L of solvent) at room temperature for an extended period (e.g., 2 weeks).[10] Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Dissolve the crude extract in methanol and partition it sequentially against a series of solvents with increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Fractionation: Subject the bioactive fraction (e.g., the petroleum ether fraction) to silica gel column chromatography. Elute the column with a gradient of solvents (e.g., a petroleum ether-acetone gradient).

-

Bioassay-Guided Isolation: Test each collected fraction for the desired biological activity (e.g., acaricidal activity). The most active fractions are then subjected to further purification using techniques like High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: Identify the pure compound using spectrometric methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirm its identity by comparing it with an authentic standard.[10]

Acaricidal Bioassay (Slide Dip Method)

This protocol is adapted from the method used to test the toxicity of this compound against spider mites.[8][9]

-

Mite Preparation: Collect adult female spider mites (T. cinnabarinus) from a laboratory-reared colony.

-

Preparation of Test Solutions: Dissolve pure this compound in a suitable solvent (e.g., acetone) containing a surfactant (e.g., Triton X-100) to create a stock solution. Prepare a series of dilutions from the stock solution with distilled water to achieve the desired test concentrations (e.g., 1.0 mg/mL, 10.0 mg/mL). A control solution should be prepared with only the solvent and surfactant in water.

-

Bioassay Procedure:

-

Attach approximately 30-40 adult female mites to a microscope slide using double-sided sticky tape.

-

Dip the slide into the test solution for 5 seconds with gentle agitation.

-

Allow the slides to air dry at room temperature.

-

Place the treated slides in a controlled environment (e.g., 27 ± 2°C, >70% relative humidity, 16:8 L:D photoperiod).

-

-

Data Collection: Record the number of dead mites after a specified period (e.g., 24 hours). Mites are considered dead if they do not respond to being prodded with a fine brush. Calculate the mortality rate, correcting for any mortality in the control group using Abbott's formula.

-

Replication: Perform at least three replicates for each concentration and the control.

The following diagram outlines the workflow for this experimental protocol.

Conclusion and Future Directions

This compound is an important fatty acid derivative in plants with a clearly established role in direct defense against pests like mites and nematodes. Its biosynthesis from palmitic acid, a central product of fatty acid metabolism, is well understood. However, beyond its function as a natural pesticide, its endogenous roles in plant physiology, including growth, development, and stress signaling, remain largely unexplored.

Future research should focus on:

-

Quantifying Endogenous Levels: Measuring the in-planta concentrations of this compound in different tissues and under various stress conditions (e.g., drought, pathogen attack) to correlate its presence with specific physiological states.

-

Genetic and Molecular Studies: Identifying and characterizing the specific enzymes (e.g., methyltransferases) responsible for its synthesis to enable the creation of genetic mutants. Analyzing these mutants would provide definitive insights into the endogenous functions of this compound.

-

Signaling Pathway Elucidation: Investigating potential interactions between this compound and known plant hormone signaling pathways, such as those for jasmonates, salicylates, and ethylene.

Elucidating the broader physiological functions of this compound could open new avenues for developing novel crop protection agents and plant growth regulators, contributing to both agricultural innovation and drug development from natural sources.

References

- 1. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]

- 3. Developing a model of plant hormone interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of methyl jasmonate to stress in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. csun.edu [csun.edu]

- 7. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, an acaricidal compound occurring in green walnut husks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous roles of methyl palmitate in mammals

An In-Depth Technical Guide on the Endogenous Roles of Methyl Palmitate in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MP), a naturally occurring fatty acid methyl ester, has emerged as a significant endogenous signaling molecule in mammals. Historically viewed as a simple metabolic intermediate, recent evidence has elucidated its active roles in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, metabolism, and multifaceted roles in inflammation, cardiovascular health, and neuronal function. We consolidate quantitative data from key studies, present detailed experimental protocols for its investigation, and visualize its core signaling pathways and experimental workflows. This document serves as a critical resource for researchers exploring the therapeutic potential of this endogenous lipid mediator.

Biosynthesis and Metabolism

The endogenous lifecycle of this compound involves its synthesis from a common saturated fatty acid and its subsequent degradation through hydrolysis.

Biosynthesis

The primary precursor for endogenous this compound is palmitic acid (palmitate), the most common saturated fatty acid in mammals.[1] Palmitic acid itself can be obtained from the diet or synthesized de novo from acetyl-CoA through the fatty acid synthase (FAS) system.[1][2]

The direct enzymatic methylation of palmitic acid to form this compound has been identified to be catalyzed by Catechol-O-methyltransferase (COMT) .[3][4] This reaction is dependent on S-5'-adenosyl-L-methionine (AdoMet) as a methyl group donor.[4] This pathway has been specifically demonstrated in perivascular adipose tissue, highlighting a localized production mechanism that may be crucial for its vascular functions.[3][4]

Figure 1: Biosynthesis pathway of endogenous this compound.

Metabolism and Degradation

The primary route for the metabolism of this compound is believed to be hydrolysis, which breaks the ester bond to yield palmitic acid and methanol. This reaction is catalyzed by a broad family of enzymes known as carboxylesterases (CES) .[5][6][7] Mammalian carboxylesterases, such as CES1 and CES2, are abundant in tissues like the liver and are responsible for the hydrolysis of a wide array of endogenous and xenobiotic esters.[5][8] While specific studies focusing solely on this compound degradation are limited, the known function of CES enzymes makes them the most probable catalysts for its inactivation.

Physiological Roles and Signaling Pathways

This compound exerts a range of biological effects, primarily through the modulation of inflammatory and cell survival pathways. Its key roles are observed in the immune, cardiovascular, and nervous systems.

Anti-inflammatory and Anti-fibrotic Effects

This compound is a potent anti-inflammatory agent.[9] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] By preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), this compound blocks the translocation of the active NF-κB p65 subunit to the nucleus.[10] This leads to a significant downregulation of pro-inflammatory gene expression.

Key anti-inflammatory actions:

-